(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one” is a complex organic molecule featuring multiple stereocenters and a fused ring system. This compound is characterized by the presence of a fluorophenyl group, a pyridine ring, and a decahydronaphthofuran core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the decahydronaphthofuran core, the introduction of the pyridine and fluorophenyl groups, and the establishment of the correct stereochemistry. Common synthetic methods may include:
Cyclization reactions: to form the fused ring system.
Cross-coupling reactions: to introduce the pyridine and fluorophenyl groups.
Stereoselective reductions: to establish the correct stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Flow chemistry: techniques to improve reaction efficiency.
Catalysis: to enhance reaction rates and selectivity.
Purification methods: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-chlorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one
- (3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-bromophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which may impart unique biological activities or chemical properties compared to its analogs.
Properties
Molecular Formula |
C26H28FNO2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C26H28FNO2/c1-16-25-23(22-8-3-2-5-18(22)14-24(25)26(29)30-16)12-11-21-10-9-19(15-28-21)17-6-4-7-20(27)13-17/h4,6-7,9-13,15-16,18,22-25H,2-3,5,8,14H2,1H3 |
InChI Key |
MWHSRQUFYMKSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC3CCCCC3C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.